(1-アミノ-2-フェニルエチル)ホスホン酸

概要

説明

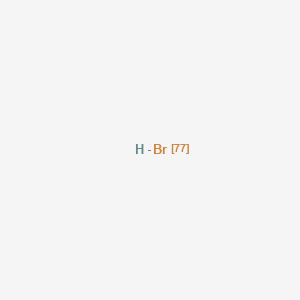

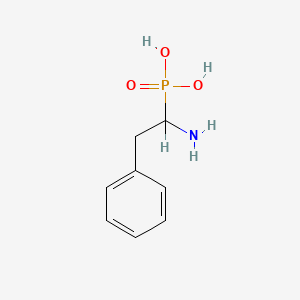

(1-Amino-2-phenylethyl)phosphonic acid, also known as (1-Amino-2-phenylethyl)phosphonic acid, is a useful research compound. Its molecular formula is C8H12NO3P and its molecular weight is 201.16 g/mol. The purity is usually 95%.

The exact mass of the compound (1-Amino-2-phenylethyl)phosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30080. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1-Amino-2-phenylethyl)phosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-2-phenylethyl)phosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アスパラギン酸誘導体のエナンチオ選択的合成

“(1-アミノ-2-フェニルエチル)ホスホン酸”は、フェニルアラニンアンモニアリアーゼ(PAL)の構造ベースエンジニアリングにおいて、アスパラギン酸誘導体のエナンチオ選択的合成に使用されます . このプロセスは、アミドおよびエステル含有フマル酸誘導体などの、これまでアクセス不可能であった合成的に有用な基質のヒドロアミノ化を伴います .

フェニルアラニンアンモニアリアーゼ(PAL)の阻害剤

“(1-アミノ-2-フェニルエチル)ホスホン酸”は、PALの強力な阻害剤として機能します . これは、PALの触媒ポケットについての洞察を得るために使用されます .

ダイズにおける抵抗性発現

植物生物学では、“(1-アミノ-2-フェニルエチル)ホスホン酸”は、ダイズにおけるフィトフトラ・メガスペルマに対する抵抗性発現を研究するために使用されます . これは、植物の防御機構に関与する、プレニル化プテロカルパンのグループであるグリセオリンの蓄積に影響を与えることがわかっています .

生物活性

“(1-アミノ-2-フェニルエチル)ホスホン酸”を含むホスホン酸は、その生物活性で知られています . それらは、超分子またはハイブリッド材料の設計、表面の機能化、分析目的、および医用画像化に使用されます .

骨標的

ホスホン酸は、骨標的に使用されます . それらは、骨の主要なミネラル成分であるヒドロキシアパタイトに対して高い親和性があり、これにより、それらは医療用途で有用になります .

結晶性材料の有機前駆体

“(1-アミノ-2-フェニルエチル)ホスホン酸”は、結晶性マンガン、ニッケル、またはランタノイド含有ハイブリッド材料の有機前駆体として使用できます .

作用機序

Target of Action

The primary target of (1-Amino-2-phenylethyl)phosphonic acid, also known as R-APEP, is the enzyme Phenylalanine Ammonia-Lyase (PAL) . PAL plays a crucial role in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites that are involved in various physiological functions such as mechanical support, protection against stress, pigmentation, and signaling .

Mode of Action

R-APEP acts as an inhibitor of PAL . It competes with the natural substrate, phenylalanine, for the active site of the enzyme, thereby reducing the enzyme’s activity . A 50% inhibition of PAL activity in vitro was observed with 4.2 μM R-APEP .

Biochemical Pathways

The inhibition of PAL by R-APEP impacts the phenylpropanoid pathway . This pathway is responsible for the production of a wide range of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins . By inhibiting PAL, R-APEP reduces the conversion of phenylalanine to cinnamate, a key step in the phenylpropanoid pathway .

Pharmacokinetics

The molecular weight of r-apep is 20116 Da , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

The inhibition of PAL by R-APEP has been shown to affect the accumulation of glyceollin , a type of phytoalexin, in soybean plants . Specifically, roots treated with R-APEP showed a reduction of about 47% in glyceollin content when measured 12 h after inoculation . This suggests that R-APEP can influence the plant’s defense mechanisms against pathogens.

Safety and Hazards

The compound should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

生化学分析

Biochemical Properties

(1-Amino-2-phenylethyl)phosphonic acid plays a crucial role in biochemical reactions, primarily as an inhibitor of phenylalanine ammonia-lyase (PAL). This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, a key step in the phenylpropanoid pathway. The compound inhibits PAL competitively, with a Ki value of 1.5 μM for the R-enantiomer . Additionally, (1-Amino-2-phenylethyl)phosphonic acid interacts with phenylalanyl-tRNA synthetase, albeit with lower affinity compared to PAL . These interactions highlight the compound’s potential to modulate phenylalanine metabolism and related pathways.

Cellular Effects

The effects of (1-Amino-2-phenylethyl)phosphonic acid on cellular processes are profound. In plant cells, particularly in soybean seedlings, the compound has been shown to reduce glyceollin accumulation, a phytoalexin involved in plant defense . This reduction is due to the inhibition of phenylalanine ammonia-lyase, leading to decreased resistance against certain pathogens. In animal cells, the compound’s impact on phenylalanine metabolism can influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited.

Molecular Mechanism

At the molecular level, (1-Amino-2-phenylethyl)phosphonic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of phenylalanine ammonia-lyase, preventing the enzyme from catalyzing the conversion of L-phenylalanine to trans-cinnamic acid . This binding interaction is competitive, with the R-enantiomer showing higher affinity than the S-enantiomer. Additionally, the compound’s interaction with phenylalanyl-tRNA synthetase further modulates phenylalanine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Amino-2-phenylethyl)phosphonic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to a significant reduction in glyceollin content in soybean seedlings, with a 67% reduction observed at a concentration of 1 mM after 12 hours . These temporal effects highlight the importance of considering exposure duration in experimental designs.

Metabolic Pathways

(1-Amino-2-phenylethyl)phosphonic acid is involved in metabolic pathways related to phenylalanine metabolism. By inhibiting phenylalanine ammonia-lyase, the compound affects the phenylpropanoid pathway, leading to altered levels of metabolites such as trans-cinnamic acid and glyceollin . The compound’s interaction with phenylalanyl-tRNA synthetase further influences protein synthesis and related metabolic processes .

特性

IUPAC Name |

(1-amino-2-phenylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCNOURLMNHAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273467 | |

| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-00-1 | |

| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-phenylethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30080 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione](/img/structure/B1219867.png)

![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)

![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)

![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-fluorophenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B1219874.png)

![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)

![6-Ethoxy-2-[(4-fluorophenyl)methylthio]-1,3-benzothiazole](/img/structure/B1219881.png)